
4-Chloro-1-cyclopentyl-1H-pyrazole-3-carbaldehyde
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Overview
Description
4-Chloro-1-cyclopentyl-1H-pyrazole-3-carbaldehyde is a chemical compound with the molecular formula C9H11ClN2O. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields of science . This compound features a pyrazole ring substituted with a chloro group at the 4-position and a cyclopentyl group at the 1-position, along with an aldehyde functional group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-cyclopentyl-1H-pyrazole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by chlorination and cyclopentylation . The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are often carried out in solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry . The use of catalysts and controlled reaction environments ensures efficient production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-cyclopentyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: 4-Chloro-1-cyclopentyl-1H-pyrazole-3-carboxylic acid.
Reduction: 4-Chloro-1-cyclopentyl-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-1-cyclopentyl-1H-pyrazole-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-1-cyclopentyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . The chloro and cyclopentyl groups may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-phenyl)-1H-pyrazole-4-carbaldehyde
- 1,3,5-Trisubstituted-1H-pyrazoles
- 3(5)-Substituted Pyrazoles
Uniqueness
4-Chloro-1-cyclopentyl-1H-pyrazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
4-Chloro-1-cyclopentyl-1H-pyrazole-3-carbaldehyde is an organic compound that belongs to the pyrazole derivative family. This compound has garnered attention due to its potential biological activities , including antimicrobial and anti-inflammatory properties. Its unique structure, featuring a chlorine atom and a cyclopentyl group, contributes to its distinct reactivity and biological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C9H11ClN2O |
Molecular Weight | 198.65 g/mol |
IUPAC Name | 4-chloro-1-cyclopentylpyrazole-3-carbaldehyde |
InChI Key | QZDZRMJKAFRSDA-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(C1)N2C=C(C(=N2)C=O)Cl |
The compound's structure includes an aldehyde functional group, which is essential for its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its efficacy against various bacterial strains, potentially through mechanisms involving the inhibition of enzyme activities or disruption of cellular processes.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Its mechanism may involve modulation of signaling pathways related to inflammation, making it a candidate for therapeutic applications in inflammatory diseases.
The biological activity of this compound is primarily attributed to its electrophilic nature. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction is crucial for its antimicrobial and anti-inflammatory effects.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features |
---|---|
4-Chloro-1H-pyrazole | Lacks cyclopentyl group; simpler structure |
4-Chloro-1-cyclopentyl-1H-pyrazole-5-carboxylic acid | Contains a carboxylic acid functional group |
4-Chloro-1-cyclopentyl-1H-pyrazole-5-methanol | Contains a hydroxymethyl group instead of aldehyde |
The distinct combination of the chlorine atom and cyclopentyl group in this compound differentiates it from other pyrazole derivatives, influencing its reactivity patterns and biological activities.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Study : A recent investigation showed that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anti-inflammatory Research : In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cultures, indicating its potential as an anti-inflammatory agent .
- Enzyme Inhibition : Further research has indicated that the compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes .
Properties
Molecular Formula |
C9H11ClN2O |
---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
4-chloro-1-cyclopentylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C9H11ClN2O/c10-8-5-12(11-9(8)6-13)7-3-1-2-4-7/h5-7H,1-4H2 |
InChI Key |
QZDZRMJKAFRSDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)C=O)Cl |
Origin of Product |
United States |
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